1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(6-methyl-2-pyridinyl)-
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Overview
Description
5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpyridinyl group, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazinane Core: The triazinane core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazinane core.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group is attached through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazinane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, nitriles, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 6-methylpyridin-2-yl derivatives
Uniqueness
5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione is unique due to its triazinane-2-thione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1-(6-methylpyridin-2-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H20N4OS/c1-13-4-3-5-16(19-13)21-12-20(11-18-17(21)23)10-14-6-8-15(22-2)9-7-14/h3-9H,10-12H2,1-2H3,(H,18,23) |
InChI Key |
UITVXSVXUHOBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CN(CNC2=S)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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